An In-Depth Technical Guide to the NMR Chemical Shift Assignments for 2-tert-butyl-3-isopropyl-2H-indazole
An In-Depth Technical Guide to the NMR Chemical Shift Assignments for 2-tert-butyl-3-isopropyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their diverse biological activities necessitate robust and unambiguous structural characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool.[1][2] This in-depth technical guide focuses on the complete ¹H and ¹³C NMR chemical shift assignments of a specific derivative, 2-tert-butyl-3-isopropyl-2H-indazole.
The strategic placement of bulky alkyl substituents, namely a tert-butyl group at the N2 position and an isopropyl group at the C3 position, introduces distinct electronic and steric effects that significantly influence the magnetic environment of the nuclei within the molecule. A thorough understanding of these effects is paramount for accurate spectral interpretation and, by extension, for quality control in synthesis and structure-activity relationship (SAR) studies.
This guide will provide a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 2-tert-butyl-3-isopropyl-2H-indazole. We will delve into the rationale behind the predicted chemical shifts, drawing upon established principles of NMR spectroscopy and data from related heterocyclic systems.[3][4][5] Furthermore, we will present a detailed, field-proven experimental workflow for acquiring and analyzing the necessary NMR data, ensuring a self-validating system for researchers.
Predicted ¹H and ¹³C NMR Chemical Shift Assignments
The unambiguous assignment of all proton and carbon signals in 2-tert-butyl-3-isopropyl-2H-indazole requires a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Based on the known effects of substituents on the indazole ring and the typical chemical shift ranges for alkyl groups, a complete assignment can be predicted.
The Indazole Ring System
The 2H-indazole tautomer, with the substituent at the N2 position, exhibits a characteristic set of aromatic signals. The chemical shifts of the protons on the fused benzene ring (H4, H5, H6, and H7) are influenced by the electronic nature of the pyrazole ring and any substituents. In this case, the electron-donating nature of the N-tert-butyl and C-isopropyl groups will have a subtle effect on the electron density of the aromatic system. NMR spectroscopy is a crucial tool for distinguishing between 1- and 2-substituted indazoles, as the chemical shifts of the two isomers are typically distinct.[6]
The tert-Butyl Group
The tert-butyl group, attached to the N2 atom, will produce a single, intense singlet in the ¹H NMR spectrum due to the magnetic equivalence of the nine protons.[7] Its chemical shift is expected in the upfield region, typically between 1.0 and 2.0 ppm. The quaternary carbon of the tert-butyl group will appear in the ¹³C NMR spectrum, as will the signal for the three equivalent methyl carbons.[7][8]
The Isopropyl Group
The isopropyl group at the C3 position will display a characteristic pattern in the ¹H NMR spectrum: a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The coupling between the methine proton and the methyl protons results in this splitting pattern, which is governed by the n+1 rule.[9] The chemical shifts of these protons can sometimes exhibit second-order effects if the chemical shift difference between the coupled nuclei is not significantly larger than the coupling constant.[10] The non-equivalence of the two methyl groups in an isopropyl substituent can also occur due to hindered rotation or the presence of a chiral center, though significant non-equivalence is not expected in this achiral molecule under standard conditions.[11]
Experimental Workflow for NMR Analysis
The following section outlines a robust, step-by-step protocol for the acquisition and analysis of NMR data for 2-tert-butyl-3-isopropyl-2H-indazole. This workflow is designed to be a self-validating system, ensuring the accuracy and reliability of the final assignments.
Experimental Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified 2-tert-butyl-3-isopropyl-2H-indazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]
-
The choice of solvent can influence chemical shifts; consistency is key for comparative studies.[12][13]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[14][15]
-
-
Data Acquisition:
-
Acquire all spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion and resolution.[2]
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system, which is crucial for identifying adjacent protons in the isopropyl group and the aromatic ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs, allowing for the direct assignment of carbon signals based on their attached protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is a powerful tool for connecting different fragments of the molecule, such as the tert-butyl and isopropyl groups to the indazole core.
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the internal standard (TMS) or the residual solvent peak.[16][17][18]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicities) and coupling constants (J-values) in the ¹H NMR spectrum.
-
Systematically analyze the 2D spectra to build up the molecular structure and assign all signals.
-
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the complete NMR analysis of 2-tert-butyl-3-isopropyl-2H-indazole.
Key HMBC and COSY Correlations for Structural Elucidation
The HMBC and COSY experiments are instrumental in piecing together the molecular structure. The diagram below illustrates the key expected correlations that would lead to an unambiguous assignment of the chemical shifts for 2-tert-butyl-3-isopropyl-2H-indazole.
Caption: Key COSY and HMBC correlations for unambiguous NMR assignment.
Data Presentation: Predicted Chemical Shifts
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 2-tert-butyl-3-isopropyl-2H-indazole in CDCl₃. These values are estimates based on data from similar compounds and general NMR principles. Actual experimental values may vary slightly.
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| 4 | H/C | ~7.5-7.8 | ~120-125 | d |
| 5 | H/C | ~7.0-7.3 | ~120-125 | t |
| 6 | H/C | ~7.2-7.5 | ~125-130 | t |
| 7 | H/C | ~7.6-7.9 | ~115-120 | d |
| 3a | C | - | ~140-145 | - |
| 7a | C | - | ~145-150 | - |
| 3 | C | - | ~150-155 | - |
| t-Bu | H/C | ~1.6 | ~60-65 (quat.) | s |
| ~30 (CH₃) | ||||
| i-Pr | H/C | ~3.2 | ~25-30 (CH) | septet |
| ~1.4 | ~20-25 (CH₃) | d |
Conclusion
The structural elucidation of novel or modified indazole derivatives is a critical step in drug discovery and development. This technical guide provides a comprehensive framework for the complete ¹H and ¹³C NMR chemical shift assignments of 2-tert-butyl-3-isopropyl-2H-indazole. By combining predictive analysis based on established NMR principles with a robust experimental workflow, researchers can confidently and accurately characterize this and related molecules. The provided protocols and visualizations serve as a practical resource for scientists in the field, ensuring the integrity and reliability of their structural data.
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